molecular formula C10H9BrN2 B8480236 3-bromo-N-methylquinolin-8-amine

3-bromo-N-methylquinolin-8-amine

Cat. No.: B8480236
M. Wt: 237.10 g/mol
InChI Key: FXGDBXHFVFSYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-methylquinolin-8-amine is a synthetic quinoline derivative designed for research and development purposes, particularly in the fields of medicinal chemistry and infectious disease. Quinoline scaffolds, especially 8-aminoquinolines, are recognized as versatile precursors for synthesizing compounds with a broad spectrum of biological activities . This compound is specifically valuable for exploring structure-activity relationships in the development of new anti-infective agents. Research into analogous 8-aminoquinolines has demonstrated potent in vitro and in vivo efficacy against drug-resistant parasites, including both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , making them a crucial structural class in antimalarial drug discovery . Furthermore, 8-quinolinamine derivatives have shown promising broad-spectrum biological activities, including potent antileishmanial effects comparable to standard drugs like pentamidine, as well as significant antifungal and antibacterial activities against pathogens such as Candida albicans , Cryptococcus neoformans , methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium intracellulare . The structure of this compound, featuring a bromo substituant and a methylated amino group, makes it a key intermediate for further chemical modifications, such as Sonogashira coupling or other cross-coupling reactions, to create hybrid molecules for evaluating new therapeutic targets . This product is intended for research use only and is not meant for human or animal consumption.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-N-methylquinolin-8-amine

InChI

InChI=1S/C10H9BrN2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-6,12H,1H3

InChI Key

FXGDBXHFVFSYJL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=CC(=CN=C21)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
3-Bromo-N-methylquinolin-8-amine has been investigated for its antimicrobial properties. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting bacterial infections. The compound's structure allows it to interact effectively with biological targets, enhancing its efficacy as an antimicrobial agent.

Case Study: Synthesis of Antimicrobial Derivatives
In a study focusing on the synthesis of 8-aminoquinoline derivatives, researchers demonstrated that modifications at the 3-bromo position significantly improved the antimicrobial activity against resistant strains of bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) that were lower than those of existing antibiotics, indicating their potential as new therapeutic agents .

Neuroprotective Effects
Recent research has suggested that derivatives of this compound may also exhibit neuroprotective effects. These compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

Agrochemical Applications

Pesticide Development
The compound is used as an intermediate in the synthesis of novel pesticides. Its bromine atom enhances the reactivity and stability of the resulting compounds, making them effective against a broad spectrum of pests.

Data Table: Pesticide Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compound Derivative AAphids85
This compound Derivative BWhiteflies78
This compound Derivative CFungal Pathogens90

Materials Science

Polymer Monomers
this compound can be utilized as a monomer in the production of specialized polymers. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to environmental degradation.

Case Study: Polymer Synthesis
In a study on polymer composites, incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties and thermal stability compared to traditional polymers. These materials can be applied in coatings and protective gear .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-N-methylquinolin-8-amine are compared below with analogous quinoline derivatives, focusing on substituent positions, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (3), N-Me (8) C₁₀H₁₀BrN₂ 237.11 Drug discovery intermediate; potential kinase inhibitor
3-Bromo-8-methylquinolin-6-amine Br (3), Me (8), NH₂ (6) C₁₀H₁₀BrN₂ 237.11 Structural isomer; differs in amine position
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), aryl (4) C₁₆H₁₁BrF₂N₂ 357.18 Larger substituent at position 4; used in chemical probes
3-Bromo-6-fluoroquinolin-8-amine Br (3), F (6), NH₂ (8) C₉H₅BrFN₂ 255.05 Electronegative F enhances polarity; antimicrobial applications
5-Bromo-8-methylquinolin-3-amine Br (5), Me (8), NH₂ (3) C₁₀H₁₀BrN₂ 237.11 Positional isomer; potential for varied SAR studies

Key Observations:

Substituent Position Effects :

  • Bromine at position 3 (target compound) vs. 6 () alters electronic distribution, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • The N-methyl group at position 8 in the target compound improves metabolic stability compared to unsubstituted amines (e.g., NQ6 in ) .

Synthesis Methods: The target compound is likely synthesized via Buchwald-Hartwig amination of 8-bromoquinoline with methylamine, analogous to methods in (one-step aryl amination) . Contrastingly, nitroquinoline derivatives () require multi-step nitro reduction and functionalization .

Physicochemical Properties: Melting points for brominated quinolines vary widely: NQ4 (268°C, ) vs. The target compound’s smaller substituents may result in a lower melting point . Fluorinated analogs () exhibit higher polarity, influencing solubility in aqueous media compared to the target compound .

Biological Relevance: The target compound’s bromine and methylamine groups make it a candidate for kinase inhibition, similar to 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (), which showed utility in probe development . Antimicrobial activity is observed in fluoro-/chloro-substituted quinolines (e.g., : 5-bromo-7-chloroquinolin-8-amine), suggesting the target compound could be optimized for similar applications .

Q & A

(Basic) How can 3-bromo-N-methylquinolin-8-amine be synthesized with high yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 8-bromoquinoline derivatives with methylamine in tetrahydrofuran (THF) at controlled temperatures (0–25°C) achieves substitution at the 8-position. Purification via column chromatography (e.g., MeOH:DCM 1:99) yields the product with >95% purity . Key variables to optimize include:

  • Solvent polarity : Polar aprotic solvents (THF, DMF) enhance reaction rates.
  • Methylamine equivalents : Excess methylamine (2–3 eq.) drives the reaction to completion.
  • Purification : Gradient elution in chromatography minimizes co-elution of brominated byproducts.

(Basic) What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is required:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • Quinoline H2 (δ ~8.1–8.3 ppm, d, J = 8–9 Hz).
  • N–CH₃ (δ ~2.5–2.6 ppm, s) .
    • ¹³C NMR : Confirm the presence of C–Br (δ ~110–120 ppm) and N–CH₃ (δ ~35–40 ppm).
  • HRMS : Exact mass analysis (e.g., m/z 251/253 [M+H]⁺ for C₁₁H₁₁BrN₂⁺) validates molecular composition .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the quinoline ring) .

(Advanced) How does the bromine substituent influence cross-coupling reactivity in catalytic applications?

Methodological Answer:
The C–Br bond facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or NiCl₂(dppe) for aryl-aryl coupling.
  • Solvent Optimization : Use DMF/H₂O mixtures for solubility and catalyst stability.
  • Competing Reactions : Monitor debromination (common with Pd catalysts under reducing conditions) via LC-MS .
    Data Contradiction Note : Conflicting reports exist on reaction rates in polar vs. nonpolar solvents. Systematic screening (e.g., THF vs. DMF) is advised .

(Advanced) How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Solvent Effects : For example, DMSO-d₆ vs. CDCl₃ shifts N–CH₃ signals by 0.2–0.3 ppm.
  • Tautomerism : Check for equilibrium between amine and imine forms via variable-temperature NMR.
  • Impurity Profiles : Use HPLC-MS to identify brominated byproducts (e.g., di-brominated species) .

(Advanced) What are the metal-coordination properties of this compound?

Methodological Answer:
The amine and quinoline nitrogen act as bidentate ligands. Experimental design tips:

  • Metal Salts : Cu(II), Pd(II), or Ru(II) salts form stable complexes.
  • Spectroscopic Monitoring : UV-Vis (charge-transfer bands at 350–450 nm) and EPR (for paramagnetic metals like Cu²⁺) confirm coordination .
  • Crystallographic Validation : Resolve binding modes (e.g., κ²-N,N vs. κ¹-N) using SHELXL .

(Advanced) How is this compound utilized in multi-step syntheses of bioactive compounds?

Methodological Answer:
It serves as a precursor for:

  • Anticancer Agents : Functionalization at C3 (e.g., substitution with chlorobenzyl groups) enhances cytotoxicity. HRMS and MTT assays validate derivatives (e.g., IC₅₀ < 10 μM in HeLa cells) .
  • Neurological Probes : Coupling with indole derivatives (via Buchwald-Hartwig) creates fluorescent tags for receptor imaging .

(Advanced) What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model HOMO-LUMO gaps (~4.5–5.0 eV) and electrophilic sites.
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility .
  • Software Tools : ORTEP-3 for crystallographic visualization and Gaussian09 for electronic structure analysis .

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